Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine
Description
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine (CAS: 1558457-12-7) is a pyrimidine derivative with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . The compound features a pyrimidine ring substituted with a methyl group at the 2-position and an ethylamine group at the 4-position, where the amine is further substituted with a methyl group.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-6(9-3)8-4-5-10-7(2)11-8/h4-6,9H,1-3H3 |
InChI Key |
ATYRYIOYYPWHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C(C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine typically involves the reaction of 2-methylpyrimidine with an appropriate alkylating agent. One common method is the alkylation of 2-methylpyrimidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoa and fungi.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Differences
Key structural analogs include pyrimidine derivatives with variations in substituent positions, heterocyclic rings, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic vs. Linear Chains : Replacing the ethylamine group in the target compound with a piperidine ring (as in 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine) introduces rigidity and bulk, which may enhance affinity for hydrophobic pockets in biological targets .
Functionalization : The acrylamide derivative (N-(1-(2-Methylpyrimidin-4-yl)piperidin-4-yl)acrylamide) demonstrates how secondary functionalization (e.g., acryloyl chloride addition) can modulate reactivity for drug conjugation .
Analytical Characterization
- GC-MS : For purity assessment and fragmentation pattern analysis.
- FTIR-ATR : To confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Biological Activity
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with a methyl group and an ethylamine side chain. The molecular formula is CHN, indicating its classification as a derivative of pyrimidine. The synthesis typically involves the alkylation of 2-methylpyrimidine with an alkyl halide using bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent. For instance, studies indicate that it may effectively target bacterial strains resistant to conventional antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound is being explored for anticancer applications. Preliminary studies have reported promising results regarding its cytotoxic effects against several cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in various cancer cell types, including breast and colorectal cancer cells. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways .
Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on human cancer cell lines. The compound demonstrated an IC value in the micromolar range against several lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The findings indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound may inhibit specific kinase pathways involved in tumor growth. This inhibition leads to cell cycle arrest at the G2/M phase, thereby preventing further proliferation of cancer cells. The compound's structural characteristics allow it to bind effectively to these targets, enhancing its therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methyl-2-(pyridin-4-yl)ethanamine | Contains a pyridine ring | Focuses on pyridine rather than pyrimidine |
| 2-Methylpyridine | Simple methyl-substituted pyridine | Lacks the ethylamine side chain |
| N-(Pyrimidin-4-yl)thiazol-2-amines | Contains thiazole alongside pyrimidine | Exhibits dual-action hypoglycemic properties |
| 2-Amino-pyrimidines | Basic amino group on pyrimidine | Varied biological activities compared to Methyl... |
This compound stands out due to its specific structural configuration and unique biological activities that are not fully shared by these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
